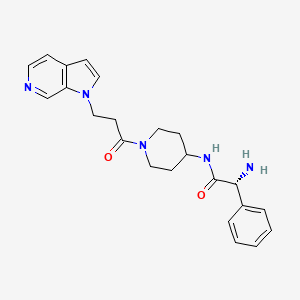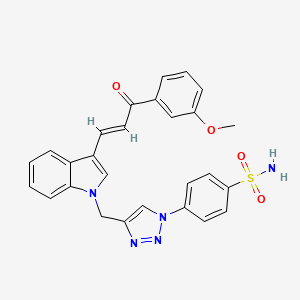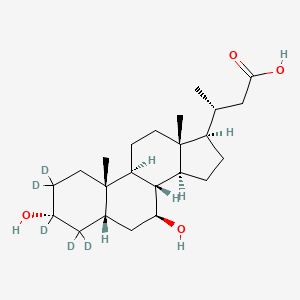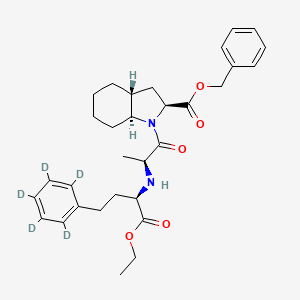
(rac)-4-Hydroxymethyl Ambrisentan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(rac)-4-Hydroxymethyl Ambrisentan-d3 is a deuterium-labeled derivative of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the Ambrisentan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(rac)-4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, alcohols, and substituted derivatives. These products are often used in further research to study the metabolic pathways and pharmacokinetics of the compound.
Aplicaciones Científicas De Investigación
(rac)-4-Hydroxymethyl Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of Ambrisentan.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of pulmonary arterial hypertension.
Mecanismo De Acción
The mechanism of action of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves its selective binding to endothelin receptors, particularly the ETA receptor. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, leading to the relaxation of blood vessels and a reduction in blood pressure. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolic pathways, providing insights into its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ambrisentan: The non-deuterated form of the compound, used clinically for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with broader receptor binding and different therapeutic applications.
Uniqueness
(rac)-4-Hydroxymethyl Ambrisentan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C22H22N2O5 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
Clave InChI |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
SMILES canónico |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


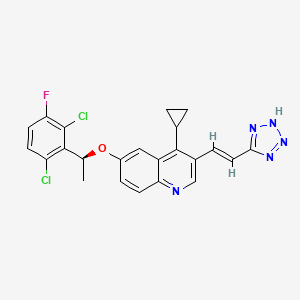
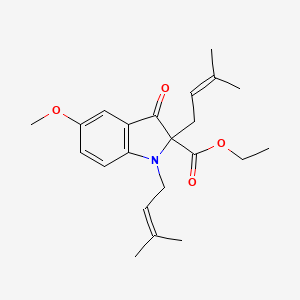


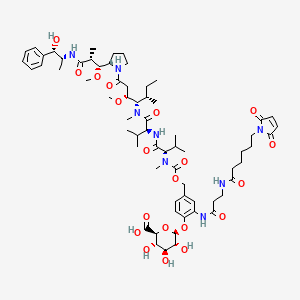

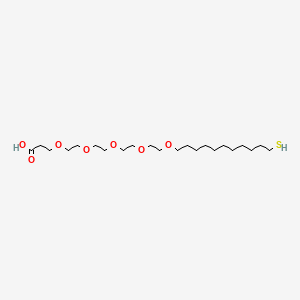

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
